

# Fumaramidmycin: A Technical Guide to Chemical Properties and Stability

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## Compound of Interest

Compound Name: Fumaramidmycin

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This technical guide provides a comprehensive overview of the chemical properties and stability of **Fumaramidmycin**, a naturally occurring antibiotic. The information is compiled to support research, development, and formulation activities involving this compound.

## Core Chemical Properties

**Fumaramidmycin**, with the systematic IUPAC name (E)-N'-(2-phenylacetyl)but-2-enediamide, is an antibiotic produced by *Streptomyces kurssanovii*.<sup>[1][2]</sup> It presents as colorless crystals and possesses a molecular formula of C<sub>12</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub> and a molecular weight of 232.23 g/mol.<sup>[2][3]</sup>

## Physicochemical Data

A summary of the key physicochemical properties of **Fumaramidmycin** is presented in Table 1. While some specific experimental values are not readily available in the public domain, this table provides a consolidated view of its known attributes.

Table 1: Physicochemical Properties of **Fumaramidmycin**

| Property          | Value                                   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C12H12N2O3                              | [3]       |
| Molecular Weight  | 232.23 g/mol                            | [2]       |
| IUPAC Name        | (E)-N'-(2-phenylacetyl)but-2-enediamide | [2]       |
| Appearance        | Colorless crystals                      | [1]       |
| Melting Point     | Data not available in search results    |           |
| Boiling Point     | Data not available in search results    |           |
| pKa               | Data not available in search results    |           |
| Solubility        | Soluble in DMSO                         | [3]       |

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Fumaramidmycin**. A summary of expected spectroscopic analyses is provided in Table 2. Detailed experimental spectra would be found in primary literature detailing its isolation and synthesis.[1]

Table 2: Spectroscopic Data for **Fumaramidmycin**

| Technique           | Expected Features   |
|---------------------|---|
| <sup>1</sup> H NMR  | Signals corresponding to aromatic protons of the phenyl group, methylene protons of the acetyl group, and vinyl protons of the fumaramide moiety. |
| <sup>13</sup> C NMR | Resonances for carbonyl carbons, aromatic carbons, methylene carbon, and vinyl carbons.   |
| Infrared (IR)       | Characteristic absorption bands for N-H stretching, C=O stretching (amide I and II bands), C=C stretching, and aromatic C-H stretching.           |
| UV-Visible          | Absorption maxima related to the electronic transitions within the conjugated system of the molecule.   |
| Mass Spectrometry   | A molecular ion peak corresponding to the molecular weight of Fumaramidmycin (232.23 m/z), along with characteristic fragmentation patterns.      |

## Stability Profile

**Fumaramidmycin** is reported to be stable for several weeks under ambient shipping conditions.[3] For laboratory use and long-term storage, specific conditions are recommended to maintain its integrity and biological activity.

## Storage and Handling

A summary of recommended storage conditions is provided in Table 3.

Table 3: Recommended Storage Conditions for **Fumaramidmycin**

| Condition  | Temperature | Duration        | Reference |
|------------|-------------|-----------------|-----------|
| Short-term | 0 - 4 °C    | Days to weeks   | [3]       |
| Long-term  | -20 °C      | Months to years | [3]       |

It is also advised to store the compound in a dry, dark environment.[3]

## Degradation Pathways

Detailed studies on the degradation kinetics and pathways of **Fumaramidmycin** under various stress conditions (e.g., pH, light, and temperature) are not extensively available in the provided search results. However, based on its chemical structure containing amide functionalities, it is susceptible to hydrolysis under acidic or basic conditions. The presence of a conjugated double bond also suggests potential for photo-degradation.

## Experimental Protocols

Detailed experimental protocols for the characterization and stability testing of **Fumaramidmycin** are not explicitly available. The following sections outline general methodologies that are applicable for these purposes, based on standard pharmaceutical practices.

## Determination of Physicochemical Properties

- **Melting Point:** Determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
- **Solubility:** The solubility in various solvents (e.g., water, ethanol, DMSO) is determined by adding a known amount of **Fumaramidmycin** to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by HPLC or UV-Vis spectroscopy.
- **pKa Determination:** The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectroscopy at different pH values. This involves dissolving **Fumaramidmycin** in a suitable solvent and monitoring the change in a physical property as a function of pH.
- **Spectroscopic Analysis:**
  - **NMR:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO- $d_6$ ).

- IR: The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
- UV-Vis: The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable transparent solvent.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

## Stability Testing

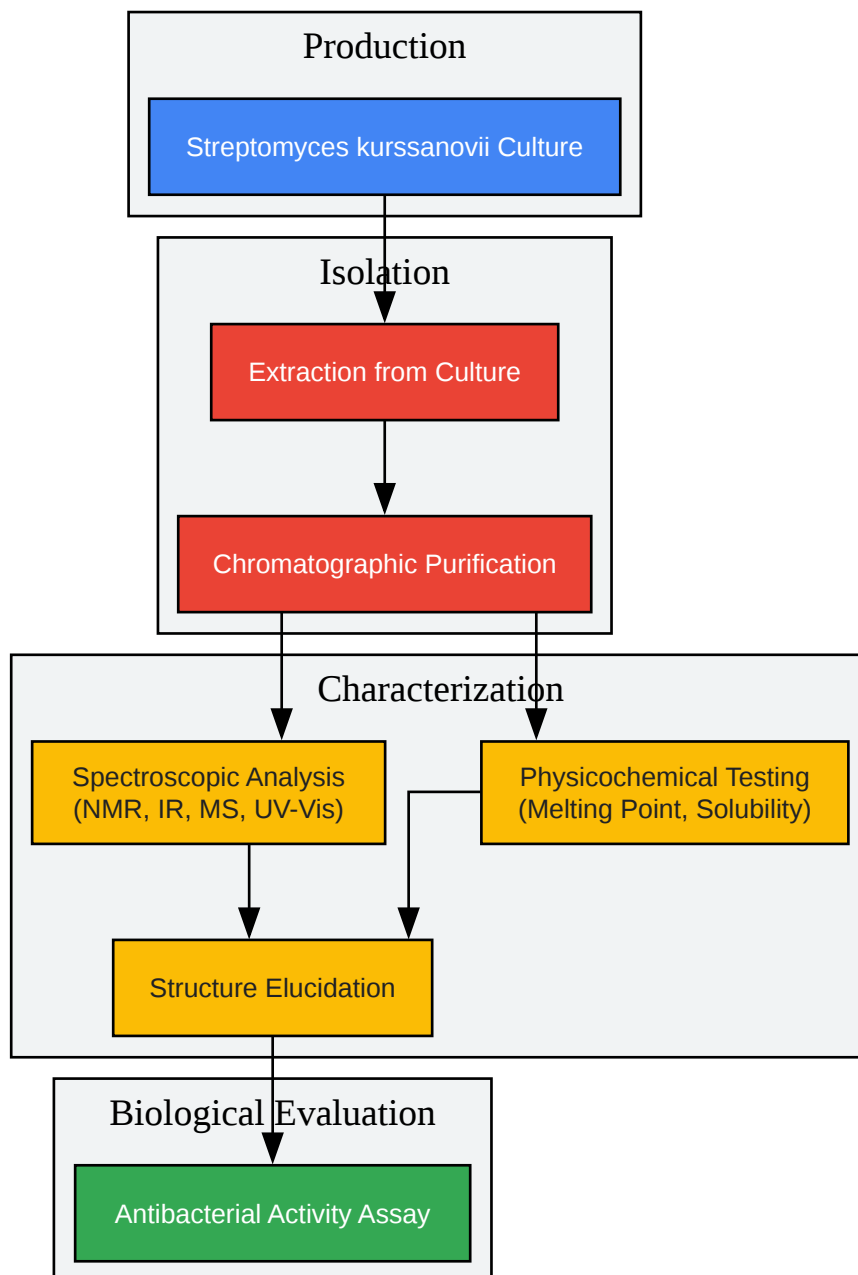
For a comprehensive stability assessment, the following studies should be conducted according to ICH guidelines:

- Forced Degradation Studies:
  - Hydrolytic Stability: **Fumaramidmycin** is subjected to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures. Samples are analyzed at various time points to determine the rate of degradation.
  - Photostability: The solid drug substance and its solution are exposed to a combination of visible and UV light in a photostability chamber. The extent of degradation is assessed by a stability-indicating analytical method.
  - Thermal Stability: The solid drug is exposed to high temperatures (e.g., 60-80 °C) and the degradation is monitored over time.
- Long-Term and Accelerated Stability Studies: The drug substance is stored under controlled temperature and humidity conditions (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated) for an extended period. Samples are withdrawn at predetermined intervals and analyzed for any changes in physical and chemical properties.

## Visualizations

### Experimental Workflow: Isolation and Characterization of Fumaramidmycin

The following diagram illustrates a general workflow for the isolation and characterization of a natural product antibiotic like **Fumaramidmycin**, based on the initial discovery reports.<sup>[1][4]</sup>

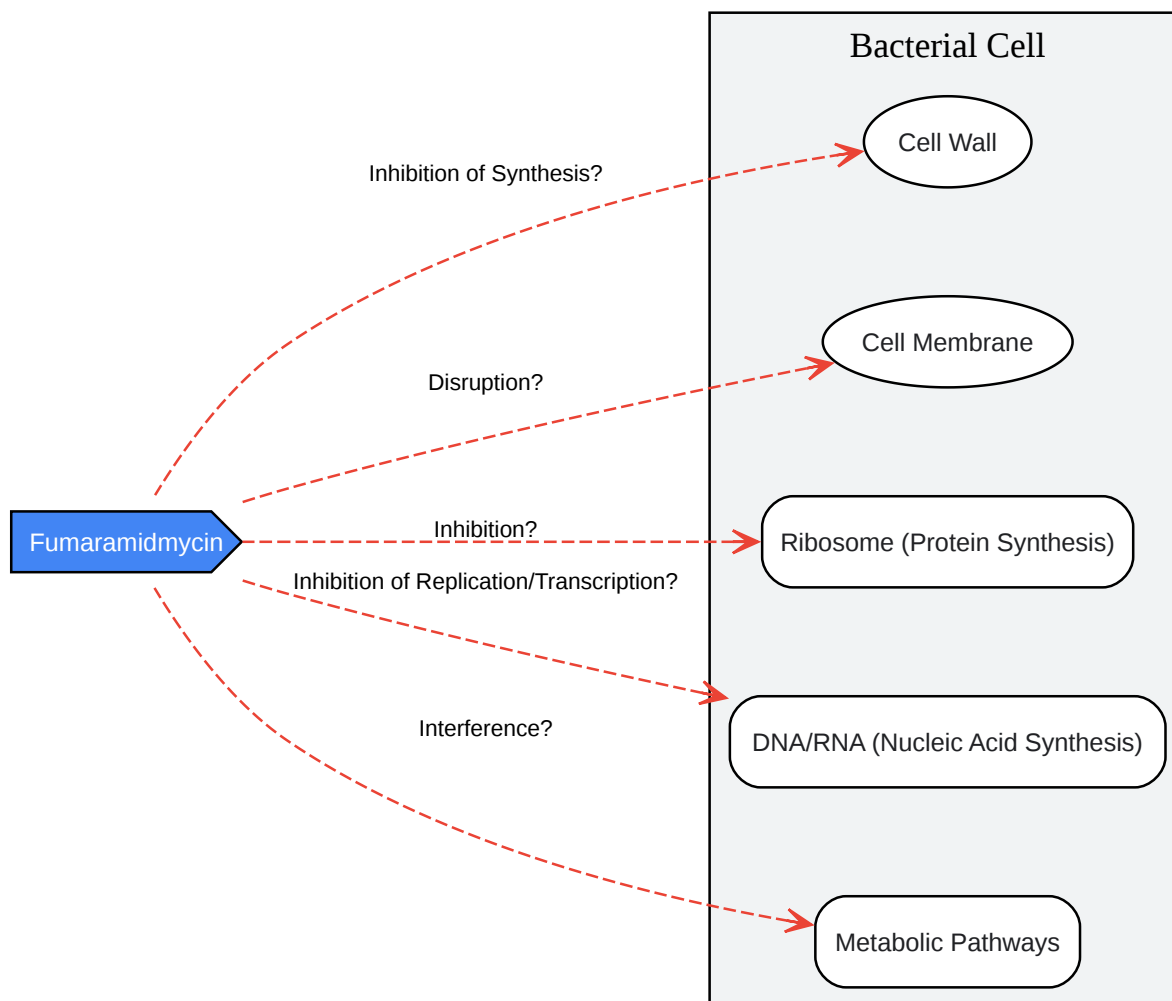


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**Figure 1:** General workflow for the isolation and characterization of **Fumaramidmycin**.

## Hypothetical Mechanism of Action: Antibacterial Activity

**Fumaramidmycin** exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] While its specific molecular target has not been detailed in the provided search results, the following diagram illustrates potential targets for antibacterial agents within a bacterial cell. The exact mechanism of **Fumaramidmycin** remains a subject for further investigation.



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**Figure 2:** Potential antibacterial targets for **Fumaramidmycin**.

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